2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine
Description
2,6-Dihydro-4H-furo[3,4-c]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyrazole ring system. The amine group at position 3 and partial saturation (2,6-dihydro) contribute to its unique electronic and steric properties.
Properties
CAS No. |
1515268-13-9 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,6-dihydro-1H-furo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C5H7N3O/c6-5-3-1-9-2-4(3)7-8-5/h1-2H2,(H3,6,7,8) |
InChI Key |
QLUQXGGDVMPTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)NN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems . Techniques such as ultrasound and microwave-assisted reactions can also be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thieno[3,4-c]pyrazol-3-amine Derivatives
Key Example :
- 2-(4-Fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine Structure: Replaces the furan oxygen with sulfur (thiophene ring). Properties: Higher lipophilicity (XLogP3 ~2.2) compared to furo analogs due to sulfur’s lower electronegativity . Bioactivity: Thieno analogs are explored as glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer’s disease, leveraging hydrogen bonding with hinge regions of enzymes .
Synthesis: Typically involves cyclization of carbonitrile precursors with arylhydrazines in ethanol or methanol under reflux .
*Estimated based on structural similarity.
Pyrrolo[3,4-c]pyrazol-3-amine Derivatives
Key Example :
- 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Substituted Furo/Thieno Analogs
Key Examples :
2-Phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine
C4–C5 Fused Pyrazol-3-amines
Key Examples :
- Tetrahydroindazol-3-amines and pyrazolo[3,4-b]pyridin-3-amines
Physicochemical and Pharmacokinetic Properties
Biological Activity
2,6-Dihydro-4H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine includes a fused furo and pyrazole ring system. Its molecular formula is with a molecular weight of 136.15 g/mol. The compound's unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 2,6-Dihydro-4H-furo[3,4-c]pyrazol-3-amine |
Synthesis Methods
The synthesis of 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the pyrazole ring. Various catalysts and solvents may be employed to optimize yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine exhibits significant antimicrobial activity against various pathogens. In vitro assays have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, a study reported an IC50 value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In a comparative study with standard anti-inflammatory drugs like diclofenac, 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine showed comparable efficacy with an IC50 value of around 70 µg/mL .
Anticancer Activity
Emerging evidence suggests that 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine may have anticancer properties. In cell line studies targeting various cancer types (e.g., breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes by competing with arachidonic acid for the active site.
- Cell Signaling Modulation : It influences pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine:
- Study on Antimicrobial Activity : A study conducted in vitro demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups .
- Anti-inflammatory Efficacy in Animal Models : In a rat model of arthritis, administration of the compound resulted in reduced paw swelling and joint damage compared to untreated controls .
- Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine led to a marked decrease in cell viability and increased markers of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
